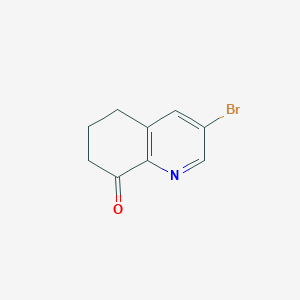

5-(4-Bromophenyl)pyrimidine

Vue d'ensemble

Description

5-(4-Bromophenyl)pyrimidine is a chemical compound with the CAS Number: 160377-42-4 . It has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 . It is a solid substance and is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 5-(4-Bromophenyl)pyrimidine involves a series of reactions . One method involves the use of diethylamine and dimethylformamide, which are combined and degassed . Then, 5-bromopyrimidine and 1-bromo-4-ethynylbenzene are added to the solution . The structure of the synthesized compound is confirmed by MS and 1HNMR . The total yield of the three steps was 52.8% (calculated from methyl 2-(4-bromophenyl) acetate) .Molecular Structure Analysis

The InChI code for 5-(4-Bromophenyl)pyrimidine is 1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

5-(4-Bromophenyl)pyrimidine is a solid substance . It is typically stored in a dry room at normal temperature . The compound has a molecular weight of 235.08 and its molecular formula is C10H7BrN2 .Applications De Recherche Scientifique

Organic Synthesis

5-(4-Bromophenyl)pyrimidine has been used in the synthesis of dihydrotetrazolopyrimidine (DHTPM) derivatives . The synthesis was carried out through a cyclocondensation reaction between a chalcone derivative and 5-aminotetrazole . The molecular structure of the synthesized compound was established based on Fourier transform infrared spectra (FTIR), high-resolution mass spectrometry (HRMS), 1D and 2D nuclear magnetic resonance (NMR) spectrum .

Neuroprotection and Anti-neuroinflammatory Agents

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized for their neuroprotective and anti-neuroinflammatory properties . The compounds were synthesized using 5-(4-Bromophenyl)pyrimidine and evaluated for their neuroprotective, anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking . The results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .

Suzuki–Miyaura Reactions

5-(4-Bromophenyl)pyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction using a Pd (0) catalyst to yield novel pyrimidine analogs . This reaction was optimized to obtain good yields when 5 mol % Pd (PPh3)4 was used along with K3PO4 and 1,4-Dioxane .

Biological Activity

Pyrimidine derivatives, including 5-(4-Bromophenyl)pyrimidine, have been found to possess a wide spectrum of biological activities . These include anti-tubercular, anti-bacterial, anti-fungal, anti-viral, anti-inflammatory, anti-malarial, anti-cancer, anti-neoplastic, and anti-HIV activities . The presence of a pyrimidine base in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids, DNA, and RNA, is one possible reason for their activity .

Coordination Reactions

5-(2-(4-bromophenyl)ethynyl)pyrimidine, a derivative of 5-(4-Bromophenyl)pyrimidine, has been used in coordination reactions . These reactions involve the formation of a folding structure with C-H activation and an extra Ag adatom connected .

Antiviral, Anticancer, Antioxidant, and Antimicrobial Activity

Pyrimidine and its derivatives, including 5-(4-Bromophenyl)pyrimidine, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis of Novel Compounds

5-(4-Bromophenyl)pyrimidine has been used in the synthesis of novel compounds. For example, a mixture of 2,4,6-tris (4-bromophenyl)pyrimidine and copper (I)cyanide in freshly distilled quinoline was refluxed to create a new compound .

Safety And Hazards

The compound has been classified as a GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

5-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBAOBLGEYEVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)pyrimidine | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2776405.png)

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2776411.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)

![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)

![1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2776419.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)